molecular formula C21H18ClNOS B3955213 N-(3-chloro-4-methylphenyl)-2-phenyl-2-(phenylthio)acetamide

N-(3-chloro-4-methylphenyl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B3955213
M. Wt: 367.9 g/mol
InChI Key: YEEPKPDKIQPNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-phenyl-2-(phenylthio)acetamide, also known as CMPTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thioamide derivative that has been synthesized using various methods.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-phenyl-2-(phenylthio)acetamide has been studied for its potential applications in scientific research. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been studied for its potential anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in bacterial cell wall synthesis or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been reported to inhibit the growth of bacteria by disrupting cell wall synthesis. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methylphenyl)-2-phenyl-2-(phenylthio)acetamide in lab experiments is its potential antimicrobial and anticancer activity. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, this compound may have toxic effects on certain cell types, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is its potential use as a therapeutic agent for bacterial infections and cancer. Further studies are needed to fully understand its mechanism of action and to optimize its effectiveness. Additionally, the toxicity of this compound should be further investigated to ensure its safety for use in humans.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNOS/c1-15-12-13-17(14-19(15)22)23-21(24)20(16-8-4-2-5-9-16)25-18-10-6-3-7-11-18/h2-14,20H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEPKPDKIQPNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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